molecular formula C12H12O5 B14399813 (2-Formylphenyl)methylene diacetate CAS No. 89773-30-8

(2-Formylphenyl)methylene diacetate

Cat. No.: B14399813
CAS No.: 89773-30-8
M. Wt: 236.22 g/mol
InChI Key: GGMOHCXFIPEJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Formylphenyl)methylene diacetate: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylphenyl)methylene diacetate typically involves the reaction of 2-formylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Formylphenol+Acetic Anhydride(2-Formylphenyl)methylene diacetate+Acetic Acid\text{2-Formylphenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Formylphenol+Acetic Anhydride→(2-Formylphenyl)methylene diacetate+Acetic Acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2-Formylphenyl)methylene diacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 2-Carboxyphenylmethylene diacetate.

    Reduction: 2-Hydroxyphenylmethylene diacetate.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

Chemistry: (2-Formylphenyl)methylene diacetate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, they may serve as precursors for the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a versatile compound in material science.

Mechanism of Action

The mechanism of action of (2-Formylphenyl)methylene diacetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetate groups may also participate in esterification reactions, modifying the properties of the target molecules.

Comparison with Similar Compounds

    (2-Formylphenyl)acetate: Similar structure but lacks the second acetate group.

    (2-Hydroxyphenyl)methylene diacetate: Contains a hydroxyl group instead of a formyl group.

    (2-Carboxyphenyl)methylene diacetate: Contains a carboxyl group instead of a formyl group.

Uniqueness: (2-Formylphenyl)methylene diacetate is unique due to the presence of both formyl and acetate groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

89773-30-8

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

[acetyloxy-(2-formylphenyl)methyl] acetate

InChI

InChI=1S/C12H12O5/c1-8(14)16-12(17-9(2)15)11-6-4-3-5-10(11)7-13/h3-7,12H,1-2H3

InChI Key

GGMOHCXFIPEJJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1C=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.